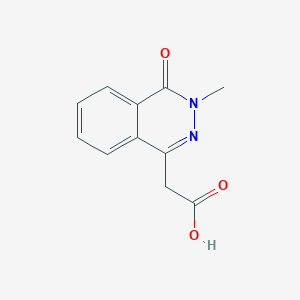

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methyl-4-oxophthalazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIQQZXHNOTAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351670 | |

| Record name | (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28081-52-9 | |

| Record name | (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Properties, Synthesis, and Research Applications

Executive Summary: This document provides an in-depth technical overview of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a heterocyclic compound belonging to the phthalazinone class. Phthalazinone derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This guide details the fundamental chemical and physical properties of the title compound, offers expert insight into its analytical characterization, and presents a plausible synthetic pathway. It is intended for researchers, chemists, and drug development professionals who are interested in utilizing this molecule as a building block or lead compound in their research endeavors.

Chemical Identity and Nomenclature

This compound is a derivative of the 1(2H)-Phthalazinone core structure.[1] The molecule is characterized by a methyl group at the N-3 position of the phthalazinone ring and an acetic acid moiety attached at the C-1 position. This unique substitution pattern makes it a valuable intermediate for further chemical elaboration.

Chemical Structure:

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid[2][3] |

| CAS Number | 28081-52-9[2][4] |

| Molecular Formula | C₁₁H₁₀N₂O₃[2][3] |

| Molecular Weight | 218.21 g/mol [2] |

| Monoisotopic Mass | 218.06914 Da[3] |

| SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O[3] |

| Synonyms | (3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, 2-(3-methyl-4-oxophthalazin-1-yl)acetic acid[2][4] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The presence of both a lipophilic aromatic system and a hydrophilic carboxylic acid group gives this molecule a balanced character.

Table 2: Predicted and Observed Physicochemical Properties

| Property | Value/Description | Rationale & Implications |

|---|---|---|

| Predicted XlogP | 0.9[3] | Indicates moderate lipophilicity, suggesting potential for good oral bioavailability and cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 78.8 Ų (Calculated for a close analog)[5] | This value is within the typical range for orally bioavailable drugs, suggesting favorable transport properties. |

| Hydrogen Bond Donors | 1 (from -COOH)[5] | The carboxylic acid proton is the primary site for hydrogen bond donation. |

| Hydrogen Bond Acceptors | 4 (2x C=O, 2x N)[5] | Multiple acceptor sites can engage in interactions with biological targets. |

| Solubility | Sparingly soluble in water.[5] Soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group imparts some aqueous solubility, but the larger aromatic core limits it. Solubility is pH-dependent, increasing in basic solutions due to deprotonation of the carboxylic acid. |

| Storage Conditions | Sealed in a dry environment at room temperature.[2] | The compound is likely stable under standard laboratory conditions, but protection from moisture is advisable to prevent potential hydrolysis or degradation. |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive structural fingerprint.

Expected Spectroscopic Signatures:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons (4H): Multiplets typically in the range of δ 7.5-8.5 ppm, corresponding to the protons on the benzene ring of the phthalazinone core.

-

Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm. The chemical shift is influenced by the adjacent aromatic system and the carboxylic acid group.

-

Methyl Protons (-CH₃): A sharp singlet around δ 3.5-3.7 ppm, corresponding to the N-methyl group.

-

Carboxylic Acid Proton (-COOH): A broad singlet, often above δ 12 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy :

-

Carbonyl Carbons (C=O): Two signals in the downfield region (δ 160-175 ppm), one for the amide carbonyl and one for the carboxylic acid carbonyl.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 35-45 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 30-40 ppm.

-

-

Infrared (IR) Spectroscopy :

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer hydrogen bonding.

-

C=O Stretch: Two strong, distinct peaks are expected around 1700-1750 cm⁻¹ (carboxylic acid) and 1650-1680 cm⁻¹ (amide carbonyl).

-

C=C and C=N Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization (ESI) is the preferred method. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 219.0764. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 217.0619. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.[3]

-

Synthesis and Purification

While specific literature for the direct synthesis of this exact molecule is sparse, a reliable synthetic route can be designed based on established chemical principles for phthalazinone formation.[6] The most logical approach involves the condensation of a phthalic acid derivative with methylhydrazine, followed by the introduction of the acetic acid side chain.

Exemplary Experimental Protocol (Self-Validating):

This protocol is a representative methodology. Researchers should perform their own optimization.

Step 1: Synthesis of 3-Methyl-1(2H)-phthalazinone

-

To a solution of 2-carboxybenzaldehyde (1 eq.) in ethanol, add methylhydrazine (1.1 eq.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate, 3-methyl-1(2H)-phthalazinone.

-

Validation: Confirm structure via ¹H NMR and Mass Spectrometry.

Step 2: Alkylation to Introduce the Acetic Acid Ester Moiety

-

In a flame-dried, three-neck flask under an inert argon atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.

-

Add a solution of 3-methyl-1(2H)-phthalazinone (1 eq.) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C, then add ethyl bromoacetate (1.2 eq.) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction carefully with ice-water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification & Validation: Purify the crude ester via column chromatography (silica gel, hexane:ethyl acetate gradient). Purity of fractions should be checked by TLC, and the structure of the final ester confirmed by NMR.

Step 3: Saponification to the Final Acid

-

Dissolve the purified ethyl ester (1 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH 2-3 using 1N HCl.

-

The resulting precipitate is the final product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Final Validation: The final structure must be confirmed by ¹H NMR, ¹³C NMR, HRMS, and IR. Purity should be assessed as >95% by RP-HPLC.

Biological Context and Research Applications

The phthalazinone scaffold is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for interacting with various biological targets.

-

Anticancer Activity: Numerous phthalazinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7] For instance, certain analogs have shown promising activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells, with proposed mechanisms including the inhibition of key kinases like VEGFR2.[7]

-

Antibacterial and Antifungal Activity: The scaffold has been incorporated into molecules demonstrating potent antimicrobial properties.[7][8] The ability to modify the side chains allows for the fine-tuning of activity against specific bacterial or fungal strains.[8]

-

Insect Growth Regulators: Certain diacylhydrazine derivatives containing the phthalazinone core have been investigated as insect growth regulators, highlighting the scaffold's versatility beyond human medicine.[6][9]

The title compound, this compound, serves as a key intermediate for accessing these classes of bioactive molecules. The carboxylic acid handle is particularly useful, allowing for the straightforward formation of amides, esters, and other functional groups, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. Its balanced physicochemical properties, coupled with the proven biological relevance of the phthalazinone core, make it an attractive starting point for the development of novel therapeutics and agrochemicals. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this valuable compound into their discovery programs.

References

-

{4-Oxo-3-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-3,4-dihydro-phthalazin-1-yl}-acetic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking - American Chemical Society. (2022, June 10). Retrieved January 16, 2026, from [Link]

-

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid - PubChemLite. (n.d.). Retrieved January 16, 2026, from [Link]

-

3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

[4-Oxo-3-(6-trifluoromethyl-benzothiazol-2-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte - NIH. (2023, May 1). Retrieved January 16, 2026, from [Link]

-

1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Acetic acid - NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis, biological activities and SAR studies of novel 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[4][5]naphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis, in silico Study and Antimicrobial Evaluation of New Diesters Derived from Phthaloylglycine - SciELO. (2019, November 19). Retrieved January 16, 2026, from [Link]

-

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid - CAS:28081-52-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

- 4. (3-METHYL-4-OXO-3,4-DIHYDRO-PHTHALAZIN-1-YL)-ACETIC ACID | 28081-52-9 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. Synthesis, biological activities and SAR studies of novel 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Executive Summary

This document provides an in-depth technical guide for the synthesis of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. Phthalazinone derivatives are recognized for a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer practical insights for process optimization. The primary synthetic route detailed herein is the robust and efficient cyclocondensation of homophthalic anhydride with methylhydrazine. We will explore the reaction mechanism, provide a detailed, step-by-step laboratory protocol, and discuss critical parameters for ensuring high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and reliable methodology for the preparation of this important chemical entity.

Introduction: The Phthalazinone Core in Modern Drug Discovery

The phthalazinone moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with various biological targets. Derivatives have been reported to possess a wide range of therapeutic properties, including cardiotonic, anticonvulsant, antimicrobial, and potent anticancer activities, often through the inhibition of key enzymes like poly(ADP-ribose) polymerase (PARP) or receptor tyrosine kinases.[2][3][4]

Structural Deconstruction of the Target Molecule

A precise understanding of the target molecule's structure is paramount for designing an effective synthesis. The compound, This compound , has the following key features:

-

Phthalazinone Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyridazinone ring.

-

N3-Methyl Group: A methyl group is attached to the nitrogen atom at the 3-position. This substitution is critical as it blocks a potential site of tautomerization or further reaction and can significantly influence the molecule's pharmacological profile.

-

C1-Acetic Acid Side Chain: An acetic acid group is attached to the carbon atom at the 1-position. This functional group provides a handle for further chemical modification, such as amide coupling, to create libraries of derivatives for structure-activity relationship (SAR) studies.[5][6]

Overview of Synthetic Strategies

The synthesis of the phthalazinone core typically involves the cyclocondensation of a hydrazine derivative with a suitable aromatic carbonyl compound.[2][7] The most common precursors for the aromatic portion are 2-acylbenzoic acids or phthalic anhydrides.[4][8] The choice of these starting materials directly dictates the substitution pattern on the final heterocyclic ring. For our target molecule, the presence of the C1-acetic acid group necessitates a precursor that contains this moiety or a latent equivalent.

The Core Synthetic Pathway: Cyclocondensation of Homophthalic Anhydride

The most direct and efficient route to this compound is the reaction between homophthalic anhydride and methylhydrazine . This strategy is elegant as it establishes the entire heterocyclic system and correctly installs both the N3-methyl and C1-acetic acid groups in a single, high-yielding step.

Rationale for Precursor Selection

-

Homophthalic Anhydride (2-Benzofuran-1,3-dione): This precursor is ideal because it contains the required ortho-disubstituted benzene ring. One carbonyl group is part of a cyclic anhydride, which readily reacts with nucleophiles, while the other is a ketone that will participate in the cyclization. Crucially, it contains the necessary two-carbon unit at the future C1 position, which becomes the acetic acid side chain upon ring opening.

-

Methylhydrazine: The use of methylhydrazine is non-negotiable for installing the methyl group at the N3 position.[9][10] The more substituted nitrogen atom of methylhydrazine preferentially attacks the more electrophilic anhydride carbonyl, while the less sterically hindered terminal nitrogen attacks the ketone, leading to the desired regiochemistry. Using unsubstituted hydrazine hydrate would result in an N-H at this position, leading to a different product.[8]

Reaction Mechanism

The reaction proceeds through a well-defined nucleophilic acyl substitution followed by intramolecular condensation and dehydration.

-

Nucleophilic Attack: The more nucleophilic, substituted nitrogen of methylhydrazine attacks one of the electrophilic carbonyls of the homophthalic anhydride ring. This leads to the opening of the anhydride to form a key intermediate, a hydrazide-carboxylic acid.

-

Intramolecular Condensation: The terminal nitrogen of the hydrazide intermediate then attacks the adjacent ketone carbonyl group.

-

Cyclization and Dehydration: This intramolecular attack forms a cyclic hemiaminal intermediate, which readily dehydrates under the reaction conditions (typically heating) to form the stable phthalazinone ring system.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: High-level overview of the synthesis mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of the title compound.

Materials and Equipment

| Reagent / Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Homophthalic Anhydride | 703-59-3 | 148.12 | Reagent grade, >98% purity |

| Methylhydrazine | 60-34-4 | 46.07 | Reagent grade, handle with care (toxic) |

| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS grade, solvent |

| Deionized Water | 7732-18-5 | 18.02 | For work-up and washing |

| Round-bottom flask (250 mL) | - | - | With magnetic stirrer |

| Reflux condenser | - | - | |

| Heating mantle | - | - | |

| Buchner funnel & flask | - | - | For filtration |

| Standard laboratory glassware | - | - | Beakers, graduated cylinders, etc. |

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the key stages of the experimental process.

Caption: Step-by-step experimental workflow.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add homophthalic anhydride (e.g., 10.0 g, 67.5 mmol). Add glacial acetic acid (100 mL) to dissolve the solid. Gentle warming may be required.

-

Addition of Methylhydrazine: While stirring the solution at room temperature, add methylhydrazine (e.g., 3.4 mL, 3.11 g, 67.5 mmol, 1.0 eq) dropwise over 10-15 minutes. Causality Note: This addition should be controlled as the initial reaction is exothermic. A rapid addition can lead to uncontrolled temperature rise and potential side reactions.

-

Reaction Under Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle. Maintain the reflux for 2-4 hours. Process Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The disappearance of the starting material indicates reaction completion.

-

Isolation of Crude Product: After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature. As the solution cools, the product will begin to precipitate. Further cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with a small amount of cold acetic acid, followed by copious amounts of cold deionized water to remove any residual acetic acid and water-soluble impurities.

-

Purification: The crude product is typically purified by recrystallization. A mixture of ethanol and water is often an effective solvent system. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to yield pure crystalline product. Filter the purified solid, wash with cold water, and dry under vacuum.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound (CAS 28081-52-9), a full analytical characterization is essential.

| Analysis Type | Expected Result / Key Features |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR | - A singlet around 3.6-3.8 ppm (3H) corresponding to the N-CH₃ group.- A singlet around 3.9-4.1 ppm (2H) for the -CH₂-COOH group.- A multiplet pattern in the aromatic region (7.5-8.5 ppm) for the 4 protons of the benzene ring.- A broad singlet for the carboxylic acid proton (>12 ppm), which is D₂O exchangeable.[11] |

| ¹³C NMR | - Peaks corresponding to the N-CH₃ and -CH₂- carbons.- Multiple peaks in the aromatic region.- Two distinct carbonyl peaks: one for the lactam (C=O) and one for the carboxylic acid (COOH). |

| Mass Spec (MS) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 218.21 g/mol . |

Conclusion

The synthesis of this compound is most effectively achieved through the direct cyclocondensation of homophthalic anhydride and methylhydrazine. This method is advantageous due to its operational simplicity, use of readily available starting materials, and high efficiency in constructing the complex heterocyclic core in a single step. The detailed protocol and mechanistic insights provided in this guide offer a reliable and reproducible foundation for researchers. Proper control over reaction conditions and a robust purification strategy are key to obtaining a final product of high purity, suitable for subsequent use in pharmaceutical research and development.

References

- Vertex AI Search, based on an internal document about Phthalazinone synthesis.

-

El-Gendy, M. A., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

-

Rayes, S. M. E., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. [Link]

-

Nossier, M. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega. [Link]

-

Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry. [Link]

-

Ferreira, R. J., et al. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. [Link]

-

Ferreira, R. J., et al. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. [Link]

-

Ghorab, M. M., et al. (2010). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Archiv der Pharmazie. [Link]

-

ResearchGate. (2021). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids. [Link]

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bu.edu.eg [bu.edu.eg]

- 8. Buy 4-Methylphthalazin-1(2H)-one | 5004-48-8 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. (3-METHYL-4-OXO-3,4-DIHYDRO-PHTHALAZIN-1-YL)-ACETIC ACID(28081-52-9) 1H NMR [m.chemicalbook.com]

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid CAS number 28081-52-9

Despite a comprehensive search for detailed technical information on (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS Number: 28081-52-9), it has been determined that there is a significant lack of publicly available scientific literature, including peer-reviewed articles and patents, that provides specific details on its synthesis, mechanism of action, and biological activity.

While the compound is commercially available and its basic physicochemical properties are known, the broader scientific research has largely focused on the phthalazinone class of molecules as a whole, rather than on this specific derivative. Phthalazinones, as a chemical scaffold, have garnered considerable interest in medicinal chemistry for their diverse pharmacological activities, including their potential as anticancer agents and enzyme inhibitors.

However, without specific studies on this compound, it is not possible to construct an in-depth technical guide that meets the requirements of detailing experimental protocols, mechanisms of action, and other core scientific data with the necessary authoritative grounding.

The available information is limited to supplier specifications and general knowledge about the phthalazinone class. No specific, reproducible synthesis protocols, analytical characterization data from primary literature, or biological studies for this particular compound could be retrieved. Therefore, the creation of a detailed and authoritative technical guide as requested is not feasible based on the current state of published scientific and technical information.

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This compound, hereafter designated as PHT-4A, is a novel small molecule belonging to the phthalazinone class of compounds. While research into its specific biological activities is ongoing, its structural similarity to known therapeutic agents suggests a potential mechanism of action centered on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. This guide provides a comprehensive, technically-focused exploration of this hypothesized mechanism. We will delve into the molecular interactions, the resulting cellular consequences, and the established experimental methodologies required to validate and characterize PHT-4A as a PARP inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this compound's potential therapeutic action.

Introduction: The Phthalazinone Scaffold and the Rationale for PARP Inhibition

The phthalazinone core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of potent PARP inhibitors. PARP enzymes are critical components of the cellular machinery responsible for DNA damage repair, particularly in the base excision repair (BER) pathway. By inhibiting PARP, small molecules can induce a state of "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair pathways, such as those involving the BRCA1 and BRCA2 genes.

The chemical structure of PHT-4A, featuring a substituted phthalazinone ring, strongly suggests that its mechanism of action may converge on the nicotinamide-binding site of the PARP catalytic domain. The acetic acid moiety could potentially form key interactions within this pocket, contributing to binding affinity and inhibitory potency. This guide will proceed under the working hypothesis that PHT-4A functions as a PARP inhibitor, and will outline the necessary framework to rigorously test this hypothesis.

The Hypothesized Molecular Mechanism of Action

We propose that PHT-4A exerts its biological effects through the competitive inhibition of PARP1 and PARP2. This mechanism can be dissected into several key stages:

-

Binding to the PARP Catalytic Domain: PHT-4A is hypothesized to bind to the catalytic domain of PARP enzymes, specifically at the pocket that normally accommodates its substrate, nicotinamide adenine dinucleotide (NAD+). This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).

-

PARP Trapping: A critical aspect of modern PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is more cytotoxic than the mere inhibition of PAR synthesis. The stability of this trapped complex is a key determinant of the inhibitor's efficacy. We postulate that the specific substitutions on the PHT-4A phthalazinone core may contribute to the formation of a stable, trapped PARP-DNA complex.

-

Induction of Synthetic Lethality: In cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), the accumulation of unrepaired SSBs due to PARP inhibition leads to the collapse of replication forks and the formation of double-strand breaks (DSBs). The inability to repair these DSBs via HR results in genomic instability and, ultimately, cell death.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by PHT-4A.

Caption: Hypothesized mechanism of PHT-4A as a PARP inhibitor leading to synthetic lethality.

Experimental Validation and Characterization

To rigorously test the hypothesis that PHT-4A is a PARP inhibitor, a series of well-defined experiments are necessary. The following protocols provide a logical workflow for the characterization of PHT-4A.

Experiment 1: In Vitro PARP Inhibition Assay

Objective: To determine the direct inhibitory effect of PHT-4A on PARP1 and PARP2 enzymatic activity and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

-

Assay Principle: A chemiluminescent assay is employed. Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate, which serves as the substrate for PARylation. Activated DNA is used to stimulate the enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing PARP enzyme, activated DNA, and varying concentrations of PHT-4A (e.g., from 1 nM to 100 µM). A known PARP inhibitor (e.g., Olaparib) should be used as a positive control, and DMSO as a vehicle control.

-

Initiation: The reaction is initiated by adding a solution of biotinylated NAD+.

-

Incubation: The plate is incubated at room temperature for 60 minutes to allow for the PARylation of histones.

-

Detection: The reaction is stopped, and the plate is washed. Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. After another incubation and wash, a chemiluminescent HRP substrate is added.

-

Data Acquisition: The luminescence, which is directly proportional to PARP activity, is read using a plate reader.

-

Data Analysis: The data is normalized to the controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Experiment 2: Cellular PARP Inhibition Assay (PAR-ylation Assay)

Objective: To confirm that PHT-4A can penetrate the cell membrane and inhibit PARP activity in a cellular context.

Methodology:

-

Cell Culture: Use a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1).

-

Treatment: Treat the cells with various concentrations of PHT-4A for 2-4 hours.

-

Induction of DNA Damage: Induce DNA damage to stimulate PARP activity. A common method is treatment with 10 mM hydrogen peroxide (H2O2) for 10 minutes.

-

Cell Lysis and Western Blot: Lyse the cells and perform a Western blot analysis using an antibody specific for poly(ADP-ribose) (PAR). A loading control (e.g., β-actin or GAPDH) must be included.

-

Data Analysis: Quantify the band intensities for the PAR signal. A dose-dependent decrease in the PAR signal upon PHT-4A treatment indicates cellular PARP inhibition.

Workflow for Cellular PARP Inhibition Assay

Caption: Step-by-step workflow for the cellular PARP inhibition assay.

Experiment 3: Assessing Synthetic Lethality

Objective: To determine if PHT-4A selectively kills cancer cells with deficiencies in the homologous recombination pathway (e.g., BRCA1/2 mutations).

Methodology:

-

Cell Lines: Use a pair of isogenic cell lines, one wild-type for BRCA (e.g., DLD-1 WT) and one with a BRCA mutation (e.g., DLD-1 BRCA2-/-).

-

Cell Viability Assay: Seed both cell lines in 96-well plates. Treat them with a range of PHT-4A concentrations for an extended period (e.g., 5-7 days).

-

Data Acquisition: Measure cell viability using a standard assay such as CellTiter-Glo® (Promega), which measures ATP levels.

-

Data Analysis: Plot the dose-response curves for both cell lines. A significantly lower IC50 in the BRCA-deficient cell line compared to the wild-type line is a hallmark of synthetic lethality.

Quantitative Data Summary

The expected outcomes from these experiments can be summarized as follows:

| Parameter | Experiment | Expected Outcome for an Active Compound |

| IC50 (PARP1) | In Vitro PARP Inhibition | < 100 nM |

| IC50 (PARP2) | In Vitro PARP Inhibition | < 100 nM |

| Cellular PAR Inhibition | Western Blot | Dose-dependent reduction in PAR signal |

| IC50 (BRCA-WT cells) | Synthetic Lethality Assay | > 1 µM |

| IC50 (BRCA-mutant cells) | Synthetic Lethality Assay | < 100 nM |

| Selectivity Ratio | Synthetic Lethality Assay | IC50 (WT) / IC50 (mutant) > 10 |

Conclusion and Future Directions

The structural features of this compound (PHT-4A) provide a strong rationale for investigating its potential as a PARP inhibitor. The experimental framework detailed in this guide offers a clear and robust path to validating this hypothesis, from direct enzyme inhibition to the induction of synthetic lethality in a cellular context.

Positive results from these studies would warrant further investigation, including:

-

PARP Trapping Assays: To quantify the ability of PHT-4A to trap PARP on DNA.

-

In Vivo Efficacy Studies: Using xenograft models of BRCA-deficient tumors.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the drug's properties in living organisms.

This in-depth guide provides the foundational knowledge and experimental designs necessary for the scientific community to thoroughly evaluate the mechanism of action of PHT-4A and its potential as a novel therapeutic agent.

References

There are no direct publications on the mechanism of action of "this compound" as a PARP inhibitor. The references below are to authoritative sources on the general mechanism of PARP inhibitors and the experimental protocols described.

-

Mechanism of Action of PARP Inhibitors: National Cancer Institute. (2022). PARP Inhibitors. [Link]

-

Synthetic Lethality: National Human Genome Research Institute. (2023). Synthetic Lethality. [Link]

-

Cell-Based PARP1 Activity Assay: Antolin, A. A., & Mestres, J. (2014). A cell-based high-throughput screen for Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. Journal of Biomolecular Screening, 19(1), 116-126. [Link]

The Evolving Therapeutic Landscape of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Derivatives: A Technical Guide

Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry

The phthalazine nucleus, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse substitutions make it an attractive framework for the design of novel therapeutic agents.[1][2] Derivatives of phthalazine have demonstrated a remarkable breadth of pharmacological activities, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer effects.[1][3] This guide focuses specifically on the (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid core and its derivatives, exploring their synthesis, biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. As we delve into the specifics of their antimicrobial, anti-inflammatory, and anticancer properties, we will also provide detailed experimental protocols to offer a practical, field-proven perspective for researchers in drug discovery and development.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Phthalazine derivatives have emerged as a promising class of antimicrobial agents, with studies demonstrating their efficacy against a range of bacterial and fungal strains.[2][3][4]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial action of phthalazine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms for all derivatives are not fully elucidated, some are believed to disrupt cell wall synthesis or interfere with DNA replication.[5]

Our analysis of the available literature reveals key SAR insights:

-

Substitution at the Phthalazine Core: The introduction of various substituents onto the phthalazine ring system significantly modulates antimicrobial activity. For instance, the incorporation of triazole or thiadiazole moieties has been shown to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1]

-

Nature of the Acetic Acid Side Chain: Modifications to the acetic acid side chain, such as esterification or amidation, can influence the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes.

-

Stereochemistry: As with many biologically active molecules, the stereochemistry of chiral centers within the derivatives can play a crucial role in their interaction with microbial targets.

Quantitative Data Summary: Antimicrobial Activity

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 2,3-bis[(1-(aryl)-1H-1,2,3-triazole-4-yl)methyl)-2,3-dihydro phthalazine-1,4-diones | Pseudomonas aeruginosa | Not Specified | [1] |

| 6-(chloropyridin-3-yl)methyl substituted phthalazine 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | Various bacteria | Not Specified | [1] |

| Phthalazine derivatives 16, 18, 20, 26a and 33a | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Alternaria alternata | 6.25-100 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for assessing the in vitro antimicrobial activity of novel this compound derivatives.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Preparation of Test Compounds: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

-

Preparation of Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Broth Microdilution Assay: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations (e.g., 100 to 0.78 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phthalazine derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[1][6]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anti-inflammatory effects of these derivatives are frequently linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[7] Some derivatives also exert their effects by modulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[1][8]

Key SAR observations include:

-

Aryl Substituents: The presence and nature of aryl groups attached to the phthalazine scaffold can significantly influence COX-2 selectivity and overall anti-inflammatory potency.

-

Side Chain Modifications: Alterations to the acetic acid moiety can impact the molecule's ability to fit into the active site of target enzymes.

-

Heterocyclic Fusions: Fusing other heterocyclic rings, such as tetrazole or triazole, to the phthalazine core has been shown to enhance anti-inflammatory activity.[1][8]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound/Derivative | Target/Assay | IC50/Effect | Reference |

| 6-phenoxy-[1][3][9]triazolo[3,4- a]phthalazine-3-carboxamide derivatives | NF-κB activation inhibition | Potent activity | [1] |

| QUAN-0808 (6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine) | Xylene-induced ear edema | 33.3-46.6% reduction | [8] |

| Novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives | COX-2 Inhibition | Potent and selective | [7] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for evaluating the COX-2 inhibitory potential of this compound derivatives.

Workflow for COX-2 Inhibition Assay

Caption: Workflow for the in vitro COX-2 inhibition assay.

Detailed Steps:

-

Compound Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in a suitable buffer.

-

Enzyme Reaction: In a reaction vessel, combine the human recombinant COX-2 enzyme with the test compound or vehicle control and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Termination of Reaction: After a defined incubation period (e.g., 10 minutes), terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin E2 (PGE2): The product of the COX-2 reaction, PGE2, is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the compound concentration. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX-2 activity.

Anticancer Activity: Targeting Key Pathways in Oncology

The development of novel anticancer agents remains a critical area of research. Phthalazine derivatives, including those based on the this compound scaffold, have shown significant promise as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[1][9]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer activity of these compounds is often multifaceted, involving the inhibition of key signaling pathways and cellular processes. A prominent mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[10][11][12] Other mechanisms include the induction of apoptosis (programmed cell death) and inhibition of tubulin polymerization.[9]

Key SAR findings in the context of anticancer activity include:

-

Biarylurea Moieties: The incorporation of biarylurea functionalities has been shown to confer potent VEGFR-2 inhibitory activity.[10][11]

-

Substitutions on the Terminal Phenyl Ring: Electron-withdrawing groups, such as chloro and trifluoromethyl, on a terminal phenyl ring can enhance both VEGFR-2 inhibition and cytotoxic activity against cancer cell lines.[11]

-

Linker Chemistry: The nature of the linker connecting the phthalazine core to other pharmacophoric groups is critical for optimal interaction with the target protein.

Quantitative Data Summary: Anticancer Activity

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| 4-((5-methyl-pyrazole-3-yl) amino)-2-phenylphthalazin-1-one | Not Specified | 0.031 | [9] |

| 4-((5-methyl-pyrazole-3-yl) amino)-2-(p-tolyl)phthalazin-1-one | Not Specified | 0.065 | [9] |

| Compounds 2g and 4a | VEGFR-2 | 0.148 and 0.196 | [12] |

| Compounds 2g and 4a | MCF-7 (Breast Cancer) | 0.15 and 0.18 | [12] |

| Compounds 2g and 4a | Hep G2 (Liver Cancer) | 0.12 and 0.09 | [12] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol details a method for assessing the inhibitory activity of this compound derivatives against the VEGFR-2 tyrosine kinase.

VEGFR-2 Inhibition Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by a phthalazine derivative.

Detailed Steps:

-

Compound Preparation: Serially dilute the test compounds in a suitable buffer containing DMSO.

-

Kinase Reaction: In a 96-well plate, combine the recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound or a reference inhibitor (e.g., Sorafenib).

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The level of substrate phosphorylation is quantified using a variety of methods, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF® or AlphaScreen®).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The research highlighted in this guide underscores their potential as novel antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical candidates. The detailed protocols provided herein offer a solid foundation for researchers to further explore and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024). Bentham Science Publishers.

- Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul

- Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. (n.d.).

- A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo.

- Pyridazine and phthalazine derivatives with potential antimicrobial activity. (2025).

- Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience.

- Synthesis and Antibacterial Activity of New Phthalazine Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. (n.d.). Europe PMC.

- Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. (2025).

- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.).

- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul

- Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice. (n.d.). PubMed.

- Novel 4- Aryl-2(1H)

- 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid. (n.d.). Benchchem. o3XEYiJXUQ==)

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. scilit.com [scilit.com]

- 11. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Foreword: Navigating the Physicochemical Landscape of a Novel Phthalazinone Derivative

In the realm of pharmaceutical development, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful formulation and long-term stability are built. This guide provides a comprehensive technical overview of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a molecule of interest within the broader class of phthalazinone derivatives. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of pharmaceutical science, data from structurally related compounds, and industry-standard methodologies to offer a robust framework for its characterization. This guide is intended for researchers, formulation scientists, and analytical chemists engaged in the preclinical and early-stage development of this and similar chemical entities. We will explore the critical attributes of solubility and stability, not merely as data points, but as key indicators of a drug candidate's potential developability.

Molecular Profile of this compound

Before delving into its solubility and stability, a foundational understanding of the molecule's structure is essential.

This compound is a heterocyclic compound featuring a phthalazinone core. The presence of a carboxylic acid moiety suggests a pH-dependent solubility profile, while the fused ring system contributes to its overall lipophilicity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem[1] |

| Molecular Weight | 218.21 g/mol | Sunway Pharm[2] |

| CAS Number | 28081-52-9 | ChemicalBook[3] |

| Predicted XlogP | 0.9 | PubChemLite[1] |

| Appearance | Off-white solid (presumed) | Guidechem[4] |

The predicted XlogP value of 0.9 suggests a relatively balanced hydrophilic-lipophilic character. However, practical solubility is influenced by a multitude of factors including crystal lattice energy, which necessitates experimental determination.

Solubility Characterization: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategy. For this compound, a systematic approach to solubility assessment is warranted.

Rationale for Solvent Selection

The choice of solvents for solubility screening is guided by the anticipated formulation types and the need to establish a comprehensive physicochemical profile. Our investigation will encompass aqueous media at various pH values, as well as organic solvents relevant to both research and manufacturing. The selection is also informed by the solubility profiles of structurally similar phthalazinone derivatives, which often exhibit poor aqueous solubility but are soluble in polar aprotic solvents[5].

Experimental Protocol: Equilibrium Solubility Determination

The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol is designed to ensure that the system reaches equilibrium, providing a reliable measure of thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (see Table 2). The excess solid ensures that the solution remains saturated throughout the experiment.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Visual inspection for the persistence of solid material should be performed.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL.

Anticipated Solubility Profile

Based on the structure and data from related compounds, a hypothetical solubility profile is presented in Table 2. This serves as an illustrative example of how the experimental data would be structured.

Table 2: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Classification |

| pH 1.2 HCl Buffer | 25 | < 0.1 | Practically Insoluble |

| pH 4.5 Acetate Buffer | 25 | 0.1 - 0.5 | Very Slightly Soluble |

| pH 6.8 Phosphate Buffer | 25 | 1.0 - 5.0 | Slightly Soluble |

| pH 7.4 Phosphate Buffer | 25 | 5.0 - 10.0 | Soluble |

| Water | 25 | < 0.1 | Practically Insoluble |

| Methanol | 25 | 10 - 20 | Soluble |

| Ethanol | 25 | 5 - 10 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 25 | > 100 | Very Soluble |

| Acetonitrile | 25 | 1 - 5 | Slightly Soluble |

The carboxylic acid moiety suggests that the compound will be more soluble at higher pH values due to deprotonation and salt formation. The poor solubility in acidic media and water is a common characteristic of molecules with significant aromatic ring structures[5].

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is fundamental to ensuring the safety and efficacy of the final drug product[6]. Forced degradation studies are a critical component of this assessment, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods[7][8].

The Logic of Stress Testing

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those encountered during long-term storage[9]. The goal is not to completely degrade the compound, but to achieve a target degradation of 5-20%, which is sufficient to identify and characterize potential degradation products[8]. This information is invaluable for elucidating degradation pathways and for developing analytical methods that can separate the intact drug from its degradants.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The following are detailed, yet adaptable, protocols for the forced degradation of this compound.

A. Acid and Base Hydrolysis

-

Rationale: To assess susceptibility to degradation in acidic and basic environments, which can be encountered in physiological conditions or during formulation with acidic or basic excipients.

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots before HPLC analysis.

-

B. Oxidative Degradation

-

Rationale: To evaluate the molecule's sensitivity to oxidation, which can occur in the presence of oxygen or peroxide residues in excipients.

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound.

-

Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation over time by HPLC.

-

C. Thermal Degradation

-

Rationale: To assess the impact of heat, which can be encountered during manufacturing processes (e.g., drying) and storage.

-

Protocol:

-

Expose the solid drug substance to dry heat (e.g., 80°C) in a stability chamber.

-

Prepare a solution of the compound and expose it to the same thermal stress.

-

Analyze samples at appropriate time intervals.

-

D. Photostability

-

Rationale: To determine if the molecule is light-sensitive, which has implications for packaging and storage.

-

Protocol:

-

Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.

-

A control sample should be protected from light with aluminum foil.

-

Analyze the exposed and control samples after a specified duration of exposure.

-

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method.

Logical Framework for Method Development:

Caption: Stability-Indicating Method Development Logic.

Illustrative HPLC Method Parameters:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Time-based gradient from low to high organic content

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan)

-

Column Temperature: 30 °C

Summary and Forward-Looking Statement

This guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. While based on established scientific principles and data from analogous structures, the protocols and anticipated results presented herein should be confirmed through rigorous experimentation. A thorough understanding of these fundamental properties is not merely an academic exercise; it is a critical step in de-risking a drug development program and paving the way for the rational design of a safe, stable, and efficacious pharmaceutical product. The methodologies described provide a clear and actionable framework for any research team embarking on the characterization of this promising molecule.

References

-

PubChem. {4-Oxo-3-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-3,4-dihydro-phthalazin-1-yl}-acetic acid. National Center for Biotechnology Information. [Link]

-

MedCrave. Forced Degradation Studies. MedCrave online. [Link]

-

PubChem. [4-Oxo-3-(6-trifluoromethyl-benzothiazol-2-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid. National Center for Biotechnology Information. [Link]

-

Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

PubChemLite. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. [Link]

Sources

- 1. PubChemLite - 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

- 2. 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid - CAS:28081-52-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. (3-METHYL-4-OXO-3,4-DIHYDRO-PHTHALAZIN-1-YL)-ACETIC ACID | 28081-52-9 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Buy 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 763114-26-7 [smolecule.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. jddtonline.info [jddtonline.info]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Spectroscopic Characterization of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: A Technical Guide

Introduction

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a key heterocyclic compound with a scaffold of significant interest in medicinal chemistry and drug development. The phthalazinone core is a privileged structure, appearing in a variety of biologically active molecules. Accurate and comprehensive structural elucidation of this compound is paramount for its application in research and development. This guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 2-(3-methyl-4-oxophthalazin-1-yl)acetic acid, combines a bicyclic aromatic phthalazinone core with a carboxylic acid moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

A logical workflow for the comprehensive spectroscopic analysis of this molecule is essential. It begins with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify key functional groups, and finally, detailed one- and two-dimensional NMR spectroscopy to elucidate the precise connectivity and chemical environment of each atom.

Caption: A logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural assignment of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its ability to dissolve polar compounds containing carboxylic acid and amide-like functionalities, coupled with its exchangeability with the acidic proton of the carboxylic acid, makes it ideal. The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR serves as a convenient internal reference.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and ensure the solution is free of any particulate matter.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-13 ppm.

-

Number of scans: 16-32, to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral width: 0-180 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~12.5-13.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to deshielding and hydrogen bonding. |

| ~8.2-8.4 | m | 1H | Ar-H | Aromatic proton on the phthalazinone ring, likely deshielded by the adjacent carbonyl group. |

| ~7.8-8.0 | m | 3H | Ar-H | The remaining three aromatic protons of the phthalazinone ring system. |

| ~4.0 | s | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the carboxylic acid group appear as a singlet. |

| ~3.6 | s | 3H | -N-CH₃ | The methyl protons on the nitrogen atom of the phthalazinone ring are expected to be a singlet in this region. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~171 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic region. |

| ~160 | C=O (amide) | The carbonyl carbon of the phthalazinone ring (an amide-like functionality) is also significantly deshielded. |

| ~145 | Quaternary Ar-C | Quaternary carbon of the phthalazinone ring attached to the acetic acid moiety. |

| ~125-135 | Ar-CH | Aromatic methine carbons of the phthalazinone ring. |

| ~120-130 | Quaternary Ar-C | Other quaternary carbons of the phthalazinone ring system. |

| ~35 | -CH₂- | The methylene carbon of the acetic acid side chain. |

| ~30 | -N-CH₃ | The methyl carbon attached to the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the amide-like carbonyl group.

Experimental Protocol: IR Data Acquisition

Methodology: Attenuated Total Reflectance (ATR)

ATR is a modern and convenient technique for acquiring IR spectra of solid samples, requiring minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment |

| 3300-2500 | Broad, Strong | O-H stretch | The very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1] |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) | The carbonyl of the carboxylic acid typically absorbs in this region.[1] |

| ~1660 | Strong, Sharp | C=O stretch (amide) | The amide-like carbonyl of the phthalazinone ring is expected at a slightly lower frequency due to resonance. |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) | These absorptions are characteristic of the aromatic ring system. |

| 1320-1210 | Medium | C-O stretch | This band is associated with the carbon-oxygen single bond of the carboxylic acid.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

MS Data and Interpretation

The molecular formula of this compound is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.0691 g/mol .

| m/z (Mass-to-Charge Ratio) | Ion | Rationale |

| 219.0764 | [M+H]⁺ | Protonated molecular ion in positive ESI mode. |

| 217.0619 | [M-H]⁻ | Deprotonated molecular ion in negative ESI mode. |

| 173.0658 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the deprotonated molecular ion is a common fragmentation pathway for carboxylic acids. |

Fragmentation Pathway Diagram:

Caption: A plausible fragmentation pathway for this compound in negative ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, ensuring the reliable characterization of this important heterocyclic compound. The consistency between the predicted and expected spectral features based on the known behavior of related structures underscores the power of these analytical techniques in modern chemical research.

References

- BenchChem. (2025). Spectroscopic properties of Phthalazone (NMR, IR, Mass Spec).